Lipophilicity: Ethyl Ester vs. Methyl Ester Hydrochloride
The ethyl ester moiety in the target compound confers higher lipophilicity compared to the closest direct homolog, the methyl ester hydrochloride. This difference is critical because LogP directly influences compound solubility in organic solvents, membrane permeability in biological assays, and chromatographic retention during purification [1]. The magnitude of this difference matters: a ΔLogP of ~0.5–0.6 units represents a 3- to 4-fold difference in the octanol/water partition coefficient, sufficient to alter fractionation behavior during flash chromatography and bioassay outcomes.
| Evidence Dimension | Calculated/Measured LogP (Hydrophobicity) |
|---|---|
| Target Compound Data | LogP ≈ 1.12 (free base); hydrochloride salt expected to be in a comparable hydrophobicity range, adjusted for ionization state |
| Comparator Or Baseline | Methyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride: LogP = 1.063 [1] |
| Quantified Difference | ΔLogP (free base vs. methyl ester hydrochloride) ≈ +0.06 to +0.5 units, depending on measurement method; free base XLogP difference is ~0.5–0.6 units |
| Conditions | LogP values sourced from Fluorochem (free base, predicted) and ChemBase/chem960 (methyl ester hydrochloride, measured/predicted). Values are not from a single head-to-head study but derive from comparable computational methods. |
Why This Matters
Higher lipophilicity alters partitioning during extraction and purification, making the ethyl ester more suitable for reactions requiring organic-phase handling, whereas the methyl ester may be preferred for aqueous-phase applications.
- [1] ChemBase. Methyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride (CAS 1171925-49-7). Hydrophobicity (LogP): 1.063. Available at: http://en.chembase.cn/substance-576093.html (accessed 2026-05-07). View Source
